molecular formula C12H6Cl2N2O4S2 B15077630 Bis(4-chloro-3-nitrophenyl) disulphide CAS No. 35964-48-8

Bis(4-chloro-3-nitrophenyl) disulphide

Cat. No.: B15077630
CAS No.: 35964-48-8
M. Wt: 377.2 g/mol
InChI Key: ULMDSBDEJOBOLB-UHFFFAOYSA-N
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Description

Bis(4-chloro-3-nitrophenyl) disulphide is an organic compound with the molecular formula C12H6Cl2N2O4S2 It is characterized by the presence of two 4-chloro-3-nitrophenyl groups connected by a disulphide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-chloro-3-nitrophenyl) disulphide can be synthesized through the oxidation of 4-chlorophenylthiol. This reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired disulphide compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the microwave-assisted reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of a catalyst like copper oxide nanopowder . This method offers advantages in terms of reaction speed and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chloro-3-nitrophenyl) disulphide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(4-chloro-3-nitrophenyl) disulphide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-chloro-3-nitrophenyl) disulphide involves its ability to form and break disulphide bonds. This property is crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with thiol groups in proteins, leading to the formation of disulphide bridges that affect protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-chloro-3-nitrophenyl) disulphide is unique due to the presence of both chloro and nitro groups on the phenyl rings.

Properties

CAS No.

35964-48-8

Molecular Formula

C12H6Cl2N2O4S2

Molecular Weight

377.2 g/mol

IUPAC Name

1-chloro-4-[(4-chloro-3-nitrophenyl)disulfanyl]-2-nitrobenzene

InChI

InChI=1S/C12H6Cl2N2O4S2/c13-9-3-1-7(5-11(9)15(17)18)21-22-8-2-4-10(14)12(6-8)16(19)20/h1-6H

InChI Key

ULMDSBDEJOBOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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